molecular formula C27H27F3N2O4S B2839791 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 501352-74-5

6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

カタログ番号: B2839791
CAS番号: 501352-74-5
分子量: 532.58
InChIキー: HUNWINGMFUJXNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex tetrahydroisoquinoline derivative featuring a carbothioamide group at position 2, a (4-methoxyphenoxy)methyl substituent at position 1, and an N-(3-(trifluoromethyl)phenyl) moiety. The 6,7-dimethoxy substitution on the isoquinoline core is a hallmark of bioactive molecules targeting neurological receptors, particularly NMDA receptors . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbothioamide group introduces unique electronic and steric properties compared to carboxamide analogs .

特性

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F3N2O4S/c1-33-20-7-9-21(10-8-20)36-16-23-22-15-25(35-3)24(34-2)13-17(22)11-12-32(23)26(37)31-19-6-4-5-18(14-19)27(28,29)30/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,31,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNWINGMFUJXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC(=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic molecule that belongs to the class of isoquinoline derivatives. This compound has garnered attention for its potential biological activities, including cytotoxicity, antibacterial properties, and effects on various biological pathways. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26F3NO5SC_{27}H_{26}F_{3}NO_{5}S. Its structure can be represented as follows:

  • IUPAC Name : 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
  • SMILES Notation : CC(=O)N1C(C2=C(C=CC=C2)C(=C(C1=O)O)C(=O)N(C(C)=O)C(=O)N(C(C)=O)C2=C(C(=O)N(C(C)=O)C(=O)N(C(C)=O)C2=C(C(=O)N(C(C)=O)C(=O)N(C(C)=O))

Cytotoxicity

A significant aspect of the biological activity of this compound is its cytotoxic effects. Recent studies have evaluated its potential against various cancer cell lines. For instance, a study assessed the cytotoxicity of similar isoquinoline derivatives using the MTT assay against HeLa and MCF-7 cell lines. The findings indicated that compounds with similar structures exhibited significant cytotoxicity at varying concentrations.

CompoundCell LineIC50 (µM)Significance
6aMCF-738.385 ± 4.5P < 0.05
6bHeLa159.42 ± 8.5P < 0.01
6cHeLa87.77 ± 9P < 0.05

These results suggest that derivatives of isoquinoline can be potent in inhibiting cancer cell proliferation, warranting further investigation into their mechanisms of action .

Antibacterial Activity

Another area of interest is the antibacterial properties of this compound. Isoquinoline derivatives have been reported to inhibit various bacterial strains, including those resistant to conventional antibiotics. A specific study highlighted the ability of certain isoquinoline derivatives to inhibit New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in many pathogens .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial survival.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Modulation of Signaling Pathways : The compound could affect signaling pathways related to cell growth and proliferation.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative similar to the target compound was tested in vivo for its anticancer properties in murine models, showing a reduction in tumor size and increased survival rates.
  • Case Study 2 : In a clinical trial involving patients with antibiotic-resistant infections, isoquinoline derivatives demonstrated significant antibacterial activity, leading to improved patient outcomes.

類似化合物との比較

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name/Identifier Substituents/Modifications Key Functional Groups Biological Relevance Source Reference
Target Compound - 6,7-Dimethoxy
- (4-Methoxyphenoxy)methyl at C1
- N-(3-Trifluoromethylphenyl)
Carbothioamide Potentiator of GluN2C/D-containing NMDA receptors; enhanced CNS penetration
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) - 6,7-Dimethoxy
- Methyl at C1
- N-phenyl
Carboxamide Lower binding affinity to NMDA receptors due to reduced lipophilicity
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) - 6,7-Dimethoxy
- Phenyl at C1
- Acetyl group at C2
Ketone Limited blood-brain barrier penetration due to polar ketone moiety
1-[(4-Ethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide - 4-Ethylphenoxy at C1
- N-(2-Methoxyethyl)
Carbothioamide Improved aqueous solubility but reduced receptor selectivity
(1R,2R)-N-(1-Cyanocyclopropyl)-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]cyclohexanecarboxamide (46) - 6,7-Dimethoxy
- Cyclohexanecarboxamide
- Cyanocyclopropyl
Carboxamide, Cyano Optimized pharmacokinetics (PK) via dimethoxy substitution; non-thioamide derivative

Structural and Functional Insights

  • Carbothioamide vs.
  • Trifluoromethylphenyl vs. Phenyl/Methoxyethyl : The 3-(trifluoromethyl)phenyl group confers higher metabolic stability and lipophilicity compared to phenyl (6g ) or 2-methoxyethyl ( compound ), favoring CNS activity .
  • Substitution at C1: The (4-methoxyphenoxy)methyl group in the target compound introduces steric bulk and additional methoxy-mediated hydrogen bonding, distinguishing it from simpler methyl (6f ) or ethylphenoxy ( compound ) substituents.

Pharmacological and Pharmacokinetic Comparisons

  • NMDA Receptor Potentiation: The target compound shows selectivity for GluN2C/D subunits, unlike CIQ (a known GluN2C/D potentiator) , likely due to its carbothioamide and trifluoromethyl groups enhancing receptor-subunit compatibility.
  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism in the liver compared to analogs with ethyl or methoxyethyl groups (e.g., compound ), as observed in pharmacokinetic studies of similar dimethoxy-substituted compounds .
  • Solubility and Bioavailability: While the carbothioamide improves membrane permeability, the 4-methoxyphenoxy group may slightly reduce aqueous solubility compared to compounds with polar ketones (6g ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodology : Use a multi-step approach starting with functionalization of the isoquinoline core. For example, introduce the 4-methoxyphenoxymethyl group via nucleophilic substitution under anhydrous conditions with catalytic bases like K2_2CO3_3 . Optimize yields by controlling reaction temperature (e.g., 50–60°C) and using high-purity solvents (DMF or acetonitrile). Purify intermediates via column chromatography (C18 reverse-phase for polar derivatives) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology : Combine 1^1H/13^13C NMR to confirm substituent positions (e.g., methoxy and trifluoromethyl groups) and LC-MS (ESI) for molecular weight validation. For example, the trifluoromethyl group shows distinct 19^19F NMR signals at ~-60 ppm . X-ray crystallography can resolve stereochemical ambiguities in the dihydroisoquinoline ring .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). Stabilize the compound by storing lyophilized samples at -20°C under inert gas (N2_2) to prevent oxidation of the carbothioamide group .

Advanced Research Questions

Q. What computational strategies predict the compound’s photophysical or target-binding properties?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model electronic transitions and fluorescence potential . Molecular docking (AutoDock Vina) can predict interactions with biological targets (e.g., kinases), validated by mutational studies .

Q. How to resolve contradictions in biological activity data across assays?

  • Methodology : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC50_{50} values may arise from differential membrane permeability or metabolite interference. Use isothermal titration calorimetry (ITC) to validate binding affinities independently .

Q. What derivatization strategies enhance selectivity for therapeutic targets?

  • Methodology : Modify the 3-(trifluoromethyl)phenyl group to reduce off-target effects. Introduce bioisosteres (e.g., replacing methoxy with ethoxy) and test via SAR studies. Use click chemistry for rapid analog synthesis (e.g., azide-alkyne cycloaddition) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodology : Synthesize analogs with varied substituents (e.g., replacing 4-methoxyphenoxy with 4-fluorophenoxy) and evaluate activity in enzyme inhibition assays. Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with potency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。